

# A Technical Guide to the Spectral Analysis of 3'-Methylbiphenyl-3-carboxylic Acid

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## Compound of Interest

Compound Name: 3'-Methylbiphenyl-3-carboxylic acid

Cat. No.: B118000

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This technical guide provides a comprehensive overview of the expected spectral data for **3'-Methylbiphenyl-3-carboxylic acid**, a molecule of interest in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

## Spectral Data Summary

The following tables summarize the predicted spectral data for **3'-Methylbiphenyl-3-carboxylic acid**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-COOH
~8.2 - 7.4	Multiplet	8H	Ar-H
~2.4	Singlet	3H	-CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
~172	-COOH
~142 - 125	Ar-C
~21	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
~3050	Medium	C-H stretch (Aromatic)
~2920	Weak	C-H stretch (Methyl)
1710 - 1680	Strong	C=O stretch (Carboxylic acid dimer)
~1600, ~1480	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch
~920	Medium, Broad	O-H bend (Out-of-plane)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
212	Moderate	$[M]^+$ (Molecular Ion)
195	Moderate	$[M - OH]^+$
183	High	$[M - CHO]^+$
167	High	$[M - COOH]^+$
152	Moderate	$[M - COOH - CH_3]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are representative of standard analytical practices.

### NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **3'-Methylbiphenyl-3-carboxylic acid** is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a clean, dry NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The sample is thoroughly mixed until a homogeneous solution is obtained.

$^1H$  NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Solvent:  $CDCl_3$
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment

- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 14 ppm

#### <sup>13</sup>C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Program: Proton-decoupled experiment
- Number of Scans: 1024-4096
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 220 ppm

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
- A small amount of solid **3'-Methylbiphenyl-3-carboxylic acid** is placed directly onto the ATR crystal.
- Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

## Mass Spectrometry

### Sample Preparation:

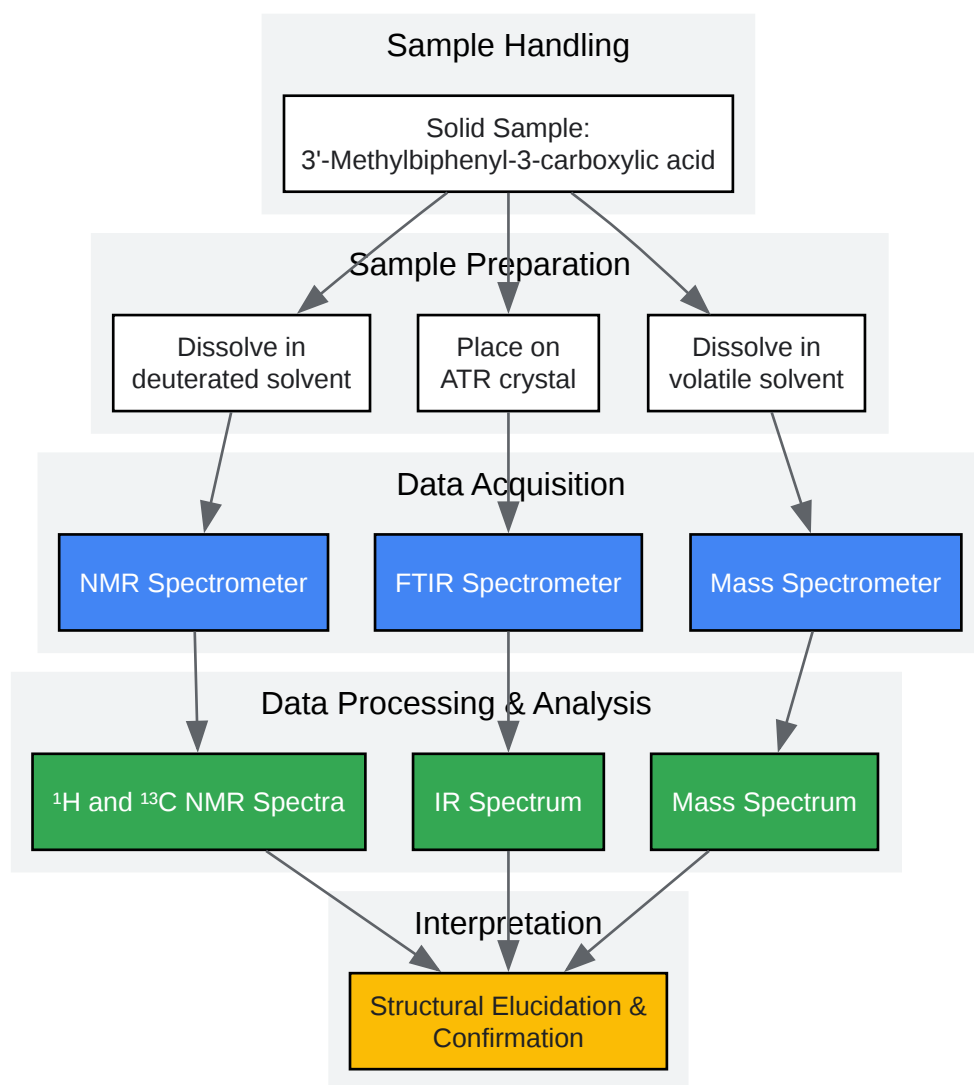
- A small amount of **3'-Methylbiphenyl-3-carboxylic acid** is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

### Data Acquisition (Electron Ionization - EI):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: 40 - 400 amu
- Ion Source Temperature: 230 °C
- GC Column (if applicable): Non-polar capillary column (e.g., DB-5ms)
- Inlet Temperature (if applicable): 250 °C

## Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a solid organic compound like **3'-Methylbiphenyl-3-carboxylic acid**.



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